1,2-O-Isopropylidene-D-mannitol
Overview
Description
1,2-O-Isopropylidene-D-mannitol is a cyclic acetal derivative of D-mannitol. It is a significant chiral template used in various synthetic applications due to its stability and reactivity. This compound is particularly valuable in organic synthesis for protecting diol groups, making it a crucial intermediate in the preparation of more complex molecules .
Mechanism of Action
Target of Action
1,2-O-Isopropylidene-D-mannitol is a derivative of D-mannitol . It is primarily used as a chiral template in the synthesis of numerous compounds . The primary targets of this compound are the biochemical pathways involved in these syntheses .
Mode of Action
The compound acts as a protective group for the hydroxyl groups in D-mannitol during chemical reactions . It interacts with its targets by forming acetals, which are stable under various conditions and can be removed by hydrolysis in the presence of acid .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of various compounds. For example, it has been used in the oxidative cleavage of the diol to afford 2,3-O-isopropylidene-D-glyceraldehyde .
Pharmacokinetics
D-mannitol is known to be well-absorbed and distributed throughout the body, and it is excreted unchanged in the urine .
Result of Action
The primary result of the action of this compound is the protection of the hydroxyl groups in D-mannitol during chemical reactions, allowing for the successful synthesis of various compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is stable under various conditions but can be removed by hydrolysis in the presence of acid . It is also sensitive to moisture and should be stored under inert gas .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate of nebivolol, a β1 receptor blocker and vasodilator . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.
Cellular Effects
Given its role as a nebivolol intermediate, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism related to β1 receptor activity .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1,2-O-Isopropylidene-D-mannitol are not well-defined. It is known to be a nebivolol intermediate , suggesting it may interact with enzymes or cofactors involved in the metabolism of this drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-O-Isopropylidene-D-mannitol is typically synthesized through the acetalation of D-mannitol. The process involves reacting D-mannitol with acetone in the presence of an acid catalyst such as zinc chloride. The reaction is carried out in acetone, and the product is obtained in high yield after purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process may involve continuous flow reactors to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,2-O-Isopropylidene-D-mannitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to D-mannitol or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetal group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium metaperiodate or lead tetraacetate are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2,3-O-Isopropylidene-D-glyceraldehyde.
Reduction: D-mannitol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-O-Isopropylidene-D-mannitol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for diols in organic synthesis.
Biology: Serves as a chiral template in the synthesis of biologically active molecules.
Medicine: Involved in the preparation of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
1,25,6-Di-O-isopropylidene-D-mannitol: Another acetal derivative with similar protecting properties.
2,3-O-Isopropylidene-D-glyceraldehyde: A product of the oxidative cleavage of 1,2-O-Isopropylidene-D-mannitol.
D-mannitol: The parent compound used in the synthesis of this compound.
Uniqueness: this compound is unique due to its selective protection of the 1,2-diol group, making it highly valuable in selective synthetic applications. Its stability and ease of removal under acidic conditions further enhance its utility in complex organic syntheses .
Properties
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-9(2)14-4-6(15-9)8(13)7(12)5(11)3-10/h5-8,10-13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNIYRGNKYHYHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C(C(CO)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310347 | |
Record name | 1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4306-35-8 | |
Record name | NSC226057 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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